1-Benzyloxy-3-iodopropane
Overview
Description
1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO and a molecular weight of 276.11 . It is also known by the synonym 3-iodopropoxymethylbenzene .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a three-carbon chain with an iodine atom attached to the third carbon .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in Ullmann coupling reactions for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Scientific Research Applications
Chemistry and Surface Interaction
1-Benzyloxy-3-iodopropane has been involved in studies examining its interaction with surfaces, such as copper. For instance, Jenks et al. (1993) explored the adsorption and decomposition of 1-iodopropane on Cu(110) surfaces, finding that at certain temperatures, it decomposes to form surface-bound propyl groups and coadsorbed iodine. This research helps in understanding the surface chemistry of similar organoiodine compounds (Jenks et al., 1993).
Synthesis and Structural Characterization
In organometallic chemistry, benzyloxy-functionalized compounds like this compound have been synthesized and characterized for their potential applications. Song et al. (2012) synthesized a series of benzyloxy-functionalized complexes, highlighting the versatility of these compounds in creating structurally diverse molecules (Song et al., 2012).
Molecular Spectroscopy
The study of 1-iodopropane variants in molecular spectroscopy has been significant. Park et al. (2001) used one-photon mass-analyzed threshold ionization spectroscopy to study 1- and 2-iodopropanes, providing insights into their ionization energies and dissociation mechanisms (Park et al., 2001).
Directed Lithiation and Organic Synthesis
Benzyloxy-functionalized compounds, similar to this compound, have been used in directed lithiation, a critical process in organic synthesis. Eriksen et al. (1998) demonstrated the benzylation of 3-hydroxyimidazole 1-oxide, leading to 1-(benzyloxy)imidazole, which can be further modified to produce various substituted imidazoles (Eriksen et al., 1998).
Catalysis and Synthetic Applications
Further, in catalysis, compounds like this compound are valuable. For instance, Poon and Dudley (2006) used a benzyloxy-functionalized pyridinium salt for the efficient benzylation of alcohols, demonstrating its utility in synthetic chemistry (Poon & Dudley, 2006).
Safety and Hazards
While specific safety and hazard information for 1-Benzyloxy-3-iodopropane is not available, it is generally advised to handle such chemicals with adequate ventilation and good industrial hygiene and safety practice . It is also recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .
Mechanism of Action
Target of Action
1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO
Mode of Action
It’s known to be used inSuzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with its targets by participating in bond formation processes.
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it may play a role in pathways involving carbon–carbon bond formation .
Result of Action
As a reagent in Suzuki–Miyaura coupling, it likely contributes to the formation of new carbon–carbon bonds .
Properties
IUPAC Name |
3-iodopropoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWINYLTVDEBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440467 | |
Record name | 1-Benzyloxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-00-8 | |
Record name | [(3-Iodopropoxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5375-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyloxy-3-iodopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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